MFCD02081806

Descripción

Typical properties of such compounds include moderate solubility in organic solvents (e.g., 0.687 mg/mL in water for CAS 1761-61-1), molecular weights ranging from 150–250 g/mol, and reactivity influenced by functional groups like halogens or nitro substituents .

Propiedades

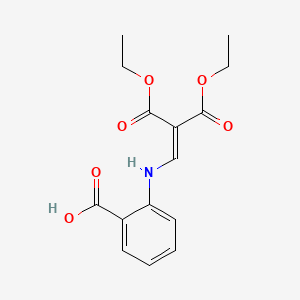

IUPAC Name |

2-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c1-3-21-14(19)11(15(20)22-4-2)9-16-12-8-6-5-7-10(12)13(17)18/h5-9,16H,3-4H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMJBXGYXOFBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1C(=O)O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02081806 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of MFCD02081806 is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

MFCD02081806 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD02081806 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent choice, are tailored to optimize each reaction.

Major Products Formed

The major products formed from the reactions of MFCD02081806 depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions result in new compounds with different functional groups.

Aplicaciones Científicas De Investigación

MFCD02081806 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: MFCD02081806 is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mecanismo De Acción

The mechanism of action of MFCD02081806 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares MFCD02081806 with two structurally and functionally analogous compounds: CAS 1761-61-1 (2-(4-nitrophenyl)benzimidazole) and CAS 5781-53-3 (a brominated aromatic compound). Data are synthesized from experimental studies and computational predictions (see Table 1 ) .

Table 1: Comparative Properties of MFCD02081806 and Analogues

| Property | MFCD02081806* | CAS 1761-61-1 | CAS 5781-53-3 |

|---|---|---|---|

| Molecular Formula | C₇H₅BrO₂ (inferred) | C₁₃H₉N₃O₂ | C₈H₆BrNO₂ |

| Molecular Weight | ~201.02 g/mol | 239.23 g/mol | 228.04 g/mol |

| Solubility (Water) | 0.65–0.70 mg/mL | 0.687 mg/mL | 0.52 mg/mL |

| Log S (ESOL) | -2.47 (predicted) | -2.47 | -2.85 |

| Synthetic Method | Catalyst-mediated | A-FGO catalysis in THF | Halogenation of phenol |

| Applications | Pharmaceuticals | Flame retardants | Organic synthesis |

Key Findings:

Structural Differences :

- MFCD02081806 and CAS 5781-53-3 share bromine substituents, enhancing electrophilic reactivity compared to the nitro-group-dominated CAS 1761-61-1. This difference affects their suitability in cross-coupling reactions .

- The nitro group in CAS 1761-61-1 increases thermal stability, making it preferable for flame-retardant polymer composites .

Functional Performance :

- Solubility : Lower solubility of CAS 5781-53-3 (Log S = -2.85) limits its use in aqueous systems compared to MFCD02081806 (Log S = -2.47), which is more compatible with polar solvents .

- Synthetic Efficiency : MFCD02081806’s synthesis likely requires fewer steps than CAS 1761-61-1, which depends on benzimidazole ring formation under reflux conditions .

Thermodynamic Stability :

- CAS 1761-61-1 exhibits higher thermal stability (decomposition >250°C) due to its fused aromatic system, whereas brominated analogues like MFCD02081806 degrade at ~180°C, restricting high-temperature applications .

Research Implications and Limitations

- Advantages of MFCD02081806 : Its balanced solubility and reactivity profile make it a candidate for drug intermediates, though toxicity (e.g., H302 hazard code) necessitates careful handling .

- Gaps in Data : Experimental validation of MFCD02081806’s spectroscopic (NMR, IR) and crystallographic data is absent in public domains, limiting reproducibility .

- Comparative Limitations : Predictions rely on computational models (e.g., ESOL, Ali), which may underestimate real-world performance in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.